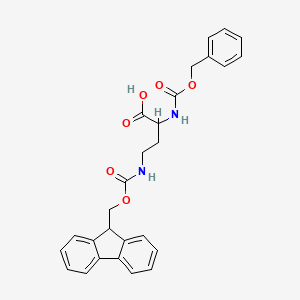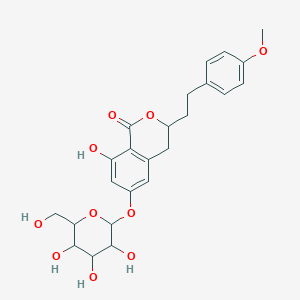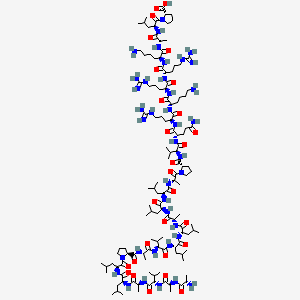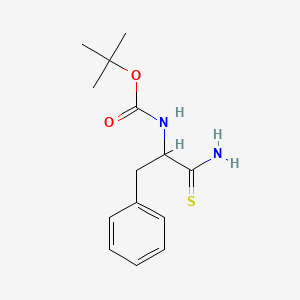
(2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(1S)-2-amino-1-(phenylmethyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester (9CI) and Carbamic acid, [2-amino-1-(phenylmethyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester, (S)- are complex organic compounds. These compounds are derivatives of carbamic acid, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amino and thioxo groups in the structure makes these compounds unique and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of these compounds may involve the use of supercritical carbon dioxide as a solvent, which allows for efficient and environmentally friendly synthesis. The use of advanced techniques such as continuous flow reactors can also enhance the production efficiency and scalability.
化学反応の分析
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, N- [2- (1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
Uniqueness
The presence of both amino and thioxo groups in the structure of these compounds makes them unique compared to other carbamic acid derivatives. This dual functionality allows them to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
特性
分子式 |
C14H20N2O2S |
|---|---|
分子量 |
280.39 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-3-phenyl-1-sulfanylidenepropan-2-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17) |
InChIキー |
NMNBNAKCWAWQSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
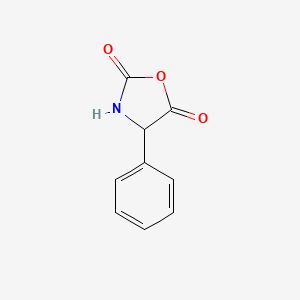
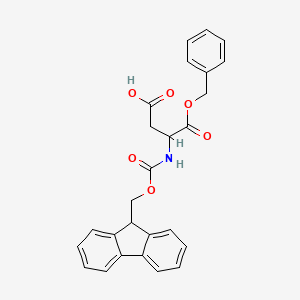
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
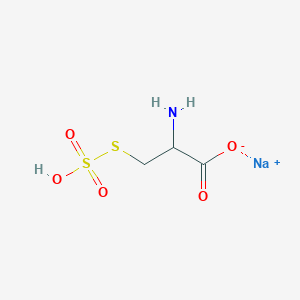
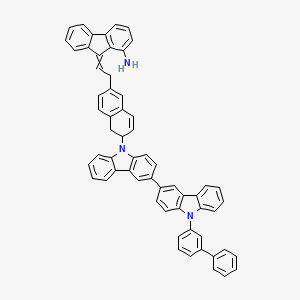
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
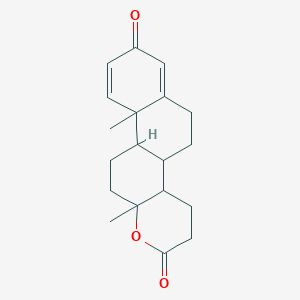
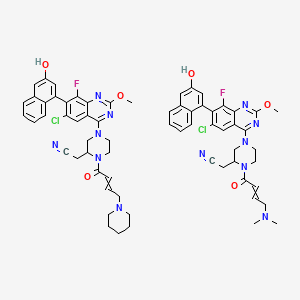
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
